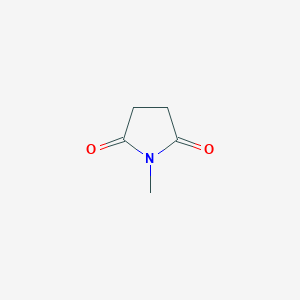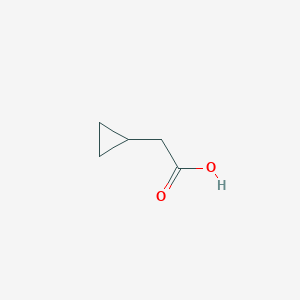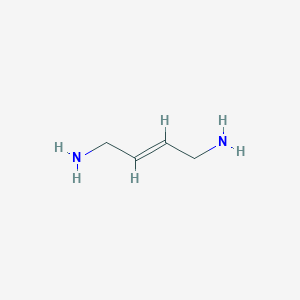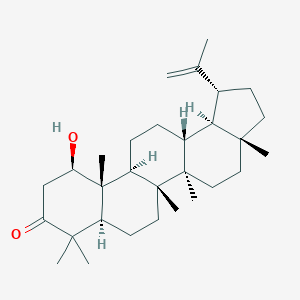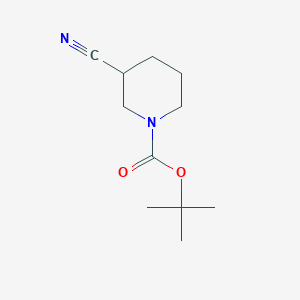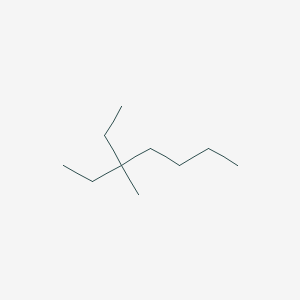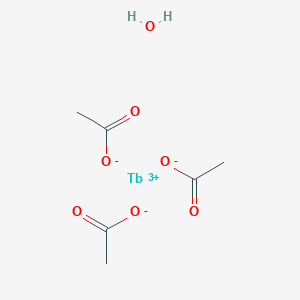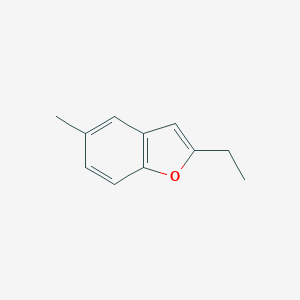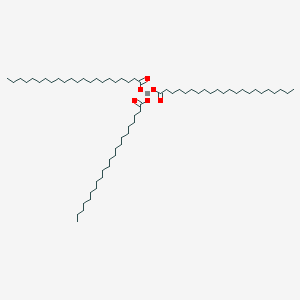
3'-脱氧胞嘧啶
描述
3'-Deoxycytidine is a nucleoside analogue that has been studied for its various biological effects and potential applications in molecular biology and medicine. It is structurally similar to the natural nucleoside cytidine but lacks the 3'-hydroxyl group on the sugar moiety, which can lead to inhibition of DNA synthesis and other cellular effects .
Synthesis Analysis
The synthesis of 3'-deoxycytidine analogues and derivatives has been a subject of interest in several studies. For instance, a protected biotinylated derivative of 2'-deoxycytidine has been synthesized for solid-phase synthesis of biotinylated oligonucleotides . Another study describes the synthesis of 3-deaza-2'-deoxycytidine, which lacks the N3-nitrogen of dC, to examine the role of hydrogen bonding in DNA polymerase activity . Additionally, synthetic routes to various modified deoxycytidines, such as 3,N4-etheno and 3,N4-ethano derivatives, have been reported, highlighting the chemical versatility of deoxycytidine analogues .
Molecular Structure Analysis
The three-dimensional structure of 3'-deoxycytidine has been analyzed, revealing that the absence of the 3'-oxygen atom does not significantly affect the molecule's conformation. The anti conformation with C3'-endo sugar puckering is observed, and the molecules exhibit a 'head-to-tail' packing that resembles a 2'-5' polycytidylic acid chain .
Chemical Reactions Analysis
3'-Deoxycytidine and its derivatives undergo various chemical reactions. For example, the hydrolysis of 3-methyl-2'-deoxycytidine in aqueous solution leads to the formation of different products depending on the pH and temperature, which has been utilized for the synthesis of 3-methyl-2'-deoxyuridine . The photoreaction of 3-carbethoxypsoralen with 2'-deoxycytidine results in the formation of stable photoadducts, which can undergo deamination to produce 2'-deoxyuridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3'-deoxycytidine and its analogues have been studied in various contexts. For instance, the kinetics of biotin binding to streptavidin agarose is facilitated by a long polar spacer arm in a biotinylated deoxycytidine derivative . The stability of 3-(2-hydroxyethyl)-2'-deoxycytidine in aqueous solution and its pH-dependent hydrolysis to 3-(2-hydroxyethyl)-2'-deoxyuridine have been investigated, providing insights into the behavior of these compounds under physiological conditions . Additionally, the crystal and molecular structures of N(4)-hydroxy-2'-deoxycytidine derivatives have been determined, offering models for understanding the interaction with enzymes such as thymidylate synthase .
科学研究应用
构象和振动特性研究
3’-脱氧胞嘧啶及其类似物已被研究其构象和振动特性 . 基于密度泛函理论的计算发现,C(3’)=C(4’)双键限制了糖的柔性,并影响了糖-碱基的分子内氢键网络 . 这项研究提供了关于3’-脱氧胞嘧啶及其类似物结构行为的宝贵见解 .
抗肿瘤和抗病毒剂
胞嘧啶类似物,包括3’-脱氧胞嘧啶,是一类重要的化疗药物,主要用作抗肿瘤或抗病毒剂 . 它们可能会干扰某些核酶,充当酶抑制剂,或被整合到正在生长的核酸链中导致细胞死亡 .
代谢途径分析
一种分析胞嘧啶类似物代谢途径和细胞中胞嘧啶脱氨酶活性的新技术已被开发出来 . 该技术提供了研究胞嘧啶转运蛋白、胞嘧啶脱氨酶、脱氧胞嘧啶单磷酸脱氨酶和脱氧胞嘧啶激酶对3’-脱氧胞嘧啶代谢的综合影响的可能性 .
恶性疾病的治疗
作用机制
Target of Action
3’-Deoxycytidine primarily targets enzymes involved in DNA synthesis and modification. One of the key enzymes is deoxycytidine kinase (dCK) , which phosphorylates 3’-Deoxycytidine to form deoxycytidine monophosphate . Another target is cytidine deaminase (CDD) , which can inactivate deoxycytidine analogues .
Mode of Action
3’-Deoxycytidine, as a nucleoside analogue, is incorporated into the DNA during replication. It is phosphorylated by dCK into its active form, which can then be incorporated into the growing DNA strand . The presence of 3’-Deoxycytidine in the DNA can lead to premature chain termination, inhibiting DNA synthesis .
Biochemical Pathways
The metabolism of 3’-Deoxycytidine involves several pathways. It is phosphorylated by dCK, a rate-limiting step in its activation . It can also be inactivated by CDD or deoxycytidine monophosphate deaminase . Other metabolic pathways, such as those involving cytidine transporters, can also affect the activity of 3’-Deoxycytidine .
Pharmacokinetics
The pharmacokinetics of 3’-Deoxycytidine are influenced by its metabolism. It is rapidly inactivated by enzymes such as CDD, leading to a relatively short half-life . Coadministration with inhibitors of cdd, such as tetrahydrouridine, can increase its bioavailability .
Result of Action
The incorporation of 3’-Deoxycytidine into DNA leads to premature chain termination, inhibiting DNA synthesis and leading to cell cycle arrest, particularly in the S phase . This can potentially cause apoptosis of cells in the G1 and G2/M phases . It can also interfere with the methylation of certain genes, leading to increased expression of proteins that inhibit the transformation of certain diseases to more severe forms .
Action Environment
The action of 3’-Deoxycytidine can be influenced by various environmental factors. For instance, the presence of other nucleosides can compete with 3’-Deoxycytidine for the same metabolic pathways, affecting its activity . Additionally, the activity of enzymes such as CDD and dCK, which can vary between different cell types, can also influence the action of 3’-Deoxycytidine .
未来方向
属性
IUPAC Name |
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOTKZTEUZTHX-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990793 | |
| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7057-33-2 | |
| Record name | 3′-Deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Deoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3'-Deoxycytidine, after being phosphorylated to its triphosphate form, primarily targets DNA polymerases and DNA primase. [, ] This chain-terminating nucleotide analog acts as a competitive inhibitor, mimicking natural substrates (dCTP for DNA polymerase and CTP/UTP for RNA polymerase). [, ] Incorporation of 3'-deoxycytidine triphosphate into DNA halts further DNA synthesis due to the absence of a 3'-hydroxyl group required for chain elongation. [, , ] This inhibition of DNA replication leads to cytotoxicity, particularly in rapidly dividing cells like cancer cells. [, ]
A:
- Spectroscopic Data:
ANone: While specific details about material compatibility aren't provided in the given papers, 3'-Deoxycytidine is typically handled in laboratory settings using standard techniques for nucleoside analogs. Stability can vary depending on conditions:
- Transcription Start Site Mapping: The chain-terminating property of 3'-deoxycytidine triphosphate is exploited to specifically terminate RNA transcripts at cytosine residues, enabling the identification of transcription start sites. [, , ]
A: Yes, density functional theory (DFT) calculations have been used to study the conformational properties of 3'-Deoxycytidine and its analogs. [] These calculations provided insights into the impact of structural modifications on the sugar puckering and intramolecular hydrogen bond network. [] Further research may involve QSAR modeling to predict the activity of novel analogs.
ANone: Several studies explore modifications of 3'-Deoxycytidine and their impact:
- 3'-Hydroxyl Group: Essential for its activity. Replacing it with hydrogen (as in 3'-deoxycytidine) leads to loss of substrate activity for DNA polymerases. []
- Base Modifications:
- 5-Halogenation: 5-Bromo and 5-iodo derivatives of 3'-deoxycytidine demonstrated antiviral activity against Herpes Simplex Virus (HSV). []
- N4-Hydroxy: N4-Hydroxy-3'-deoxycytidine and its analogs were synthesized and tested against BVDV and HCV, but none showed superior activity to the parent compound. []
- Sugar Modifications:
- 2'-Modifications: 2'-O-acetyl, 2'-O-acetyl-5'-O-acetyl, and 2',5'-di-O-acetyl derivatives of 3'-deoxy-ara-C showed similar or slightly better anticancer activity compared to the parent compound. []
- Carbocyclic Analogs: Carbocyclic analogs of 3'-deoxycytidine exhibited varying degrees of antiviral activity against HSV and influenza virus, with carbodine showing promising activity against influenza. [, ]
ANone: While detailed formulation strategies for 3'-Deoxycytidine are not discussed in the provided papers, information on its stability and potential approaches can be inferred:
A: The studies don't extensively cover 3'-Deoxycytidine resistance, but one paper suggests that impaired cellular accumulation of the related compound 2',3'-dideoxy-3'-thiacytidine (3TC) may play a role in acquired resistance. [] This resistance was independent of multidrug resistant protein 4 (MRP4) but potentially linked to the upregulation of ATP-binding cassette C11 (ABCC11). [] Resistance mechanisms to nucleoside analogs often involve alterations in drug uptake, phosphorylation, or target enzyme activity.
ANone: The papers provided do not delve into detailed toxicology or long-term safety profiles.
ANone: Several papers mention in vitro studies:
- Cancer Cell Lines: 3'-Deoxy-ara-C, a close analog, displayed significant anticancer activity against various cancer cell lines (CCRF-CEM, L1210, P388, S-180) with varying ED50 values. []
- Viral Inhibition: 3'-Deoxycytidine inhibited HCV-like RNA template replication in a cell-based assay. []
- Toad Bladder Model: While not a direct measure of 3'-Deoxycytidine's efficacy, studies on toad bladder revealed that its action on sodium transport, influenced by aldosterone, was not sensitive to rRNA synthesis inhibition by 3'-Deoxycytidine within the first 3 hours. []
ANone: Common analytical techniques mentioned include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



